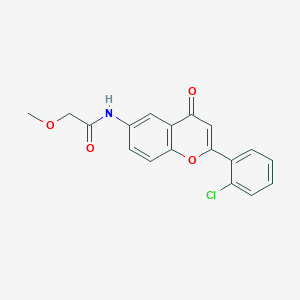

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide

Description

This compound is a chromene derivative featuring a 2-chlorophenyl substituent at position 2, a ketone group at position 4, and a 2-methoxyacetamide moiety at position 4. Chromenes are heterocyclic systems known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

Molecular Formula |

C18H14ClNO4 |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]-2-methoxyacetamide |

InChI |

InChI=1S/C18H14ClNO4/c1-23-10-18(22)20-11-6-7-16-13(8-11)15(21)9-17(24-16)12-4-2-3-5-14(12)19/h2-9H,10H2,1H3,(H,20,22) |

InChI Key |

RMHQNPMOTJIOEF-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.

Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and the chromen-4-one intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Methoxyacetamide Moiety: The final step involves the reaction of the intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine to form the methoxyacetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene-Based Derivatives

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, )

- Structural Differences : The chromene core is substituted with a sulfamoylphenyl carboxamide at position 3, contrasting with the methoxyacetamide and chlorophenyl groups in the target compound.

- Synthesis: Prepared via cyclocondensation of salicyaldehyde with cyanoacetanilide derivatives in acetic acid .

- Key Data: Melting Point: Not explicitly stated for 12, but analogs (e.g., 13a) show high yields (94%) and melting points (~288°C). Spectral Features: IR peaks at 1664 cm⁻¹ (C=O), 2214 cm⁻¹ (C≡N), and NMR signals for aromatic protons .

N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides ()

Acetamide Derivatives with Aromatic Substitutions

N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide (Compound 4d, )

- Structural Differences: Benzooxazole core with a 4-ethylphenylamino group and methoxyacetamide.

- Synthesis: Prepared via acetic acid-mediated coupling of 2-methoxyacetyl chloride with an amino-substituted benzooxazole .

2-[6-Chloro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide ()

- Structural Differences: Quinoline core with a chloro group, sulfonylphenyl substituent, and methylphenyl acetamide.

- Key Features: Higher molecular weight (C₂₅H₂₂ClN₂O₅S, MW 518.97) compared to the target compound (C₁₈H₁₅ClNO₄, MW 344.77) due to the sulfonyl group .

- Solubility : Sulfonyl groups may enhance water solubility, whereas the target compound’s chlorophenyl group likely increases lipophilicity .

Research Findings and Implications

- Synthetic Efficiency : Chromene derivatives (e.g., ) are synthesized with high yields (>90%), suggesting scalable routes for the target compound .

- Bioactivity Clues: Thiazolidinone-chromene hybrids () exhibit antimicrobial activity, while sulfonamide derivatives () target enzymes, highlighting the need for target-specific assays for the methoxyacetamide-chromene compound .

- Physicochemical Properties : The target compound’s lipophilicity (clogP ~3.5 estimated) may surpass sulfonamide-containing analogs, influencing pharmacokinetics .

Biological Activity

N-(2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxyacetamide is a synthetic compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure features a chromenone core with a chlorophenyl substituent and a methoxyacetamide group. The synthesis typically involves the condensation of 2-chlorobenzaldehyde and 4-hydroxycoumarin, followed by acetylation to yield the final product. The synthesis conditions often utilize solvents like ethanol or methanol and may include catalysts such as piperidine or pyridine under reflux conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in multiple therapeutic areas:

- Antioxidant Activity : Studies have indicated that chromenone derivatives exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways.

- Antimicrobial Properties : Research has shown that compounds in this class demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

- Anti-inflammatory Effects : The compound has been assessed for its anti-inflammatory potential by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have revealed promising results in reducing inflammation markers.

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology. Mechanistic studies indicate that these compounds may induce apoptosis through modulation of apoptotic pathways and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Study : A study evaluated the antioxidant capacity of several chromenone derivatives, including this compound, using DPPH and ABTS assays. The compound exhibited an IC50 value comparable to established antioxidants, suggesting its potential as a natural antioxidant agent.

- Antimicrobial Evaluation : In a series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibitory effects with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

- Cancer Cell Line Study : The cytotoxic effects were assessed on MCF-7 breast cancer cells, where the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.